molecular formula C9H8N2S B1652518 2-Methyl-5-phenyl-1,3,4-thiadiazole CAS No. 1456-72-0

2-Methyl-5-phenyl-1,3,4-thiadiazole

Cat. No.: B1652518
CAS No.: 1456-72-0
M. Wt: 176.24 g/mol
InChI Key: GEVBBQNWDQJVTA-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1,3,4-thiadiazole (CAS Number: 1456-72-0) is a high-purity, research-grade heterocyclic compound with the molecular formula C 9 H 8 N 2 S and a molecular weight of 176.24 g/mol. This derivative of 1,3,4-thiadiazole features a five-membered aromatic ring containing one sulfur and two nitrogen atoms, substituted with a methyl group at the 2-position and a phenyl ring at the 5-position. This structure confers distinct electronic and steric properties, including appropriate lipophilicity (LogP: 2.51) that supports membrane permeability and bioavailability in biological assays . The 1,3,4-thiadiazole core is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This compound serves as a key synthetic intermediate and a promising scaffold for investigating new therapeutic agents. Its research applications are extensive, primarily in the following areas: Antimicrobial Research: The 1,3,4-thiadiazole scaffold is recognized for its capacity to modulate enzyme function and disrupt biochemical pathways in pathogens . Numerous 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal activities in vitro, achieving high levels of microbial growth suppression . Research indicates that the presence of the =N-C-S moiety is a key structural feature contributing to this biological activity . Anticancer Research: Thiadiazole derivatives are investigated for their antitumor potential against various cancer cell lines. The electron-rich thiadiazole ring can interact with biological targets, such as key kinases involved in tumorigenesis, and some derivatives have demonstrated the ability to inhibit the ERK pathway and induce apoptosis in vitro . Central Nervous System (CNS) Research: Early pharmacological studies on related 5-phenyl-1,3,4-thiadiazole compounds have shown muscle relaxant and anticonvulsant properties. These compounds can block the tonic component of maximal electroshock seizures and depress spinal polysynaptic transmission, suggesting a centrally acting mechanism . Chemical Properties & Safety: The compound has a density of 1.199 g/cm³, a boiling point of 309.6°C at 760 mmHg, and a flash point of 139.6°C . Acute toxicological data from animal studies (intraperitoneal route) report an LD 50 of 260 mg/kg in mice . WARNING: This product is for Research Use Only (RUO) and is strictly intended for in vitro applications in controlled laboratory environments. It is not classified as a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into humans or animals is strictly prohibited by law .

Properties

CAS No.

1456-72-0

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-methyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H8N2S/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

GEVBBQNWDQJVTA-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)C2=CC=CC=C2

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2

Other CAS No.

1456-72-0

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-5-phenyl-1,3,4-thiadiazole belongs to the thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 2-methyl-5-phenyl group have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus25 μg/mL
This compoundE. coli32 μg/mL

Anticancer Properties

Thiadiazoles have also been investigated for their anticancer potential. The compound has been linked to cytostatic effects on cancer cells. Studies suggest that modifications to the thiadiazole structure can lead to enhanced activity against specific cancer types .

Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, 2-methyl-5-phenyl derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their potential as lead compounds in cancer therapy .

Pesticidal Activity

The compound has been explored for its use as a pesticide due to its ability to inhibit plant pathogens and pests. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides .

Table 2: Pesticidal Efficacy of Thiadiazole Derivatives

CompoundApplication TypeEfficacy
This compoundFungicideHigh
This compoundInsecticideModerate

Plant Growth Regulation

Thiadiazoles have been reported to act as plant growth regulators, promoting resistance against diseases and enhancing growth parameters in various crops . The mechanism involves inducing systemic resistance in plants.

Case Study: Plant Growth Promotion
In field trials, the application of this compound resulted in improved yield and disease resistance in tomato plants compared to untreated controls .

Biological Activities Overview

The biological activities of this compound extend beyond antimicrobial and pesticidal properties:

Antidiabetic Activity

Thiadiazole derivatives have shown promise in managing blood glucose levels through mechanisms involving insulin sensitivity enhancement .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of substituent effects:

Compound Substituents Key Structural Features
2-Methyl-5-phenyl-1,3,4-thiadiazole 2-methyl, 5-phenyl Steric bulk from phenyl enhances thermal stability; methyl limits hydrogen bonding .
2-Amino-5-methyl-1,3,4-thiadiazole 2-amino, 5-methyl Amino group enables intermolecular hydrogen bonding, influencing crystal packing .
2-Bromo-5-methyl-1,3,4-thiadiazole 2-bromo, 5-methyl Bromine increases electrophilicity, enhancing reactivity in cross-coupling reactions .
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-methylphenyl), 2-amine Methylphenyl group improves lipophilicity, potentially enhancing membrane permeability .

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., 2-amino-5-methyl-1,3,4-thiadiazole) exhibit higher aqueous solubility due to hydrogen bonding, whereas phenyl-substituted analogs like this compound are more lipophilic .
  • Thermal Stability : The phenyl group in this compound contributes to higher thermal stability compared to alkyl-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-5-phenyl-1,3,4-thiadiazole, and how can cyclization efficiency be optimized?

  • Methodological Answer : Cyclization of thiosemicarbazide precursors using phosphoric acid as a dehydrating agent is a common route. For example, 1,4-dibenzoylthiosemicarbazide undergoes smooth cyclization to form structurally analogous thiadiazoles in high yields (~80–90%) under reflux conditions. Reaction optimization involves controlling stoichiometry, temperature (80–100°C), and acid concentration to minimize side products . Alternative methods include using chloracetyl chloride and thiourea in methanol under reflux for derivatives with substituted amino groups .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • FTIR and NMR : Confirm functional groups (e.g., C=S, N-H) and aromatic proton environments.
  • Elemental analysis : Validates molecular composition (C, H, N, S) with <0.5% deviation from theoretical values.
  • Mass spectrometry : Determines molecular ion peaks (e.g., m/z 218 for the parent compound) .

Q. What thermodynamic properties influence the stability of this compound derivatives?

  • Methodological Answer : Standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) are determined via rotating bomb combustion calorimetry and Calvet microcalorimetry. Computational methods (DFT/B3LYP) correlate stability with substituent electronic effects; methyl groups enhance stability by ~15–20 kJ/mol compared to unsubstituted analogs .

Advanced Research Questions

Q. How do steric and electronic factors influence dimerization pathways of this compound under basic conditions?

  • Methodological Answer : Treatment with n-butyllithium (1.0 equiv) induces dimerization via carbanion attack at the methyl-bearing carbon. Steric hindrance from the methyl group suppresses alternative dimerization pathways (e.g., attack at the phenyl-substituted carbon), as confirmed by isolation of only the C2-linked dimer (yield: ~70%) and absence of C5-linked products. Computational modeling (e.g., HF/6-31G(d)) reveals electron-withdrawing substituents further disfavor dimerization .

Q. What molecular mechanisms underlie the anticancer activity of thiadiazole derivatives, including this compound?

  • Methodological Answer : In vitro studies on A549 lung carcinoma cells show inhibition of the ERK pathway (IC50: ~12 μM) via downregulation of phospho-ERK1/2. Flow cytometry reveals G0/G1 cell cycle arrest (60–70% cell population) and apoptosis induction (Annexin V assay). Molecular docking identifies hydrogen bonding between the thiadiazole sulfur and ERK2 kinase domain residues (e.g., Lys52) .

Q. How can computational methods predict the adsorption behavior of this compound derivatives as corrosion inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies (ΔE_ads ~ −150 kJ/mol) and Fukui indices to identify reactive sites. Molecular dynamics (MD) simulations (COMPASS force field) show planar adsorption on α-brass in acidic media, with inhibition efficiencies >90% at 1 mM. Experimental validation includes Langmuir isotherm fitting (R² >0.98) and SEM/EDX confirming inhibitor film formation .

Q. What strategies enhance the fluorescence efficiency of this compound for optoelectronic applications?

  • Methodological Answer : Introducing conjugated double bonds (e.g., styryl groups) red-shifts emission peaks by ~26 nm (e.g., from 360–500 nm to 390–550 nm). Solvatochromic studies in DMSO reveal quantum yields up to 0.45. Time-resolved fluorescence spectroscopy shows monoexponential decay (τ ≈ 4.2 ns), indicating potential for blue-light-emitting materials .

Q. How do substitution patterns affect the electronic properties of this compound in solution-phase studies?

  • Methodological Answer : Polarizable Continuum Model (PCM) calculations in water, THF, and DMSO show solvation energies (ΔG_solv) vary by ~30 kJ/mol with electron-donating substituents (e.g., −OCH3). UV-Vis spectroscopy reveals bathochromic shifts (~20 nm) in polar solvents due to enhanced π→π* transitions. HOMO-LUMO gaps narrow by 0.5–1.0 eV with electron-withdrawing groups .

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